
11-Nonadecyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Nonadecyn-1-ol is a long-chain alkyne alcohol that has been extensively studied for its various biochemical and physiological effects. It is commonly used in scientific research for its ability to modulate cellular signaling pathways and influence cellular behavior.
Aplicaciones Científicas De Investigación
11-Nonadecyn-1-ol has been used in a wide range of scientific research applications, including cancer research, neuroscience, and immunology. It has been shown to modulate cellular signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for cancer treatment. Additionally, this compound has been shown to modulate neurotransmitter release and synaptic plasticity, making it a potential tool for studying the mechanisms underlying learning and memory. It has also been shown to modulate immune cell function, making it a potential therapeutic agent for autoimmune diseases.
Mecanismo De Acción
11-Nonadecyn-1-ol exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels and enhanced synaptic transmission. It has also been shown to inhibit the activity of glycogen synthase kinase-3β, a key regulator of the Wnt/β-catenin pathway, leading to increased β-catenin levels and enhanced cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation and migration, and modulate immune cell function. It has also been shown to enhance synaptic transmission and modulate synaptic plasticity, potentially contributing to its effects on learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
11-Nonadecyn-1-ol has several advantages for lab experiments, including its ability to modulate cellular signaling pathways and influence cellular behavior. It is also relatively easy to synthesize and purify. However, its effects can be dose-dependent and may vary depending on the cell type and experimental conditions used. Additionally, its long hydrophobic chain may limit its solubility in aqueous solutions, making it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 11-Nonadecyn-1-ol. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential to be used in combination with other cancer treatments. Another area of interest is its potential as a tool for studying the mechanisms underlying learning and memory. Further studies are needed to determine its effects on different types of synaptic plasticity and its potential to be used in vivo. Finally, further studies are needed to determine its potential as a therapeutic agent for autoimmune diseases, as well as its effects on other signaling pathways and cellular processes.
Métodos De Síntesis
11-Nonadecyn-1-ol can be synthesized through a variety of methods, including the reaction of nonadecyne with water in the presence of a strong acid catalyst, or through the reduction of 11-nonadecynal with a reducing agent such as lithium aluminum hydride. The purity and yield of the synthesized product can be improved through various purification techniques such as column chromatography or recrystallization.
Propiedades
Número CAS |
204762-48-1 |
|---|---|
Fórmula molecular |
C19H36O |
Peso molecular |
280.496 |
Nombre IUPAC |
nonadec-11-yn-1-ol |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-7,10-19H2,1H3 |
Clave InChI |
IVOVNDZUIKEMHT-UHFFFAOYSA-N |
SMILES |
CCCCCCCC#CCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




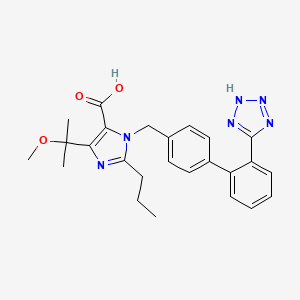


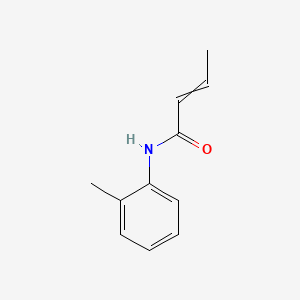
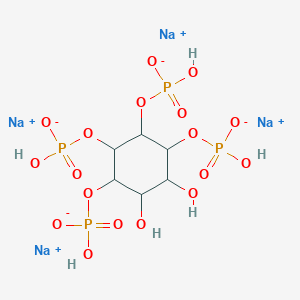
![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)
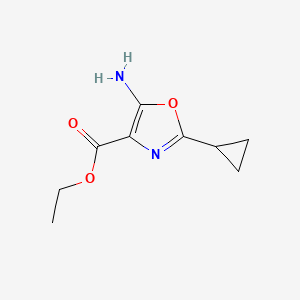
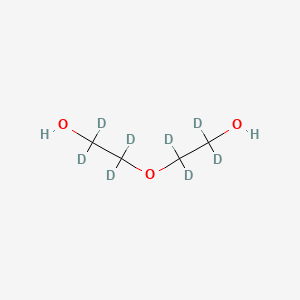


![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)
